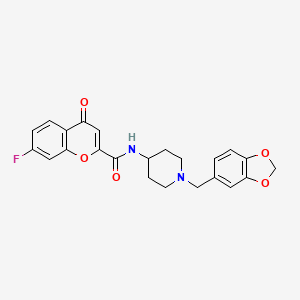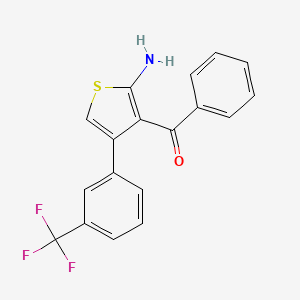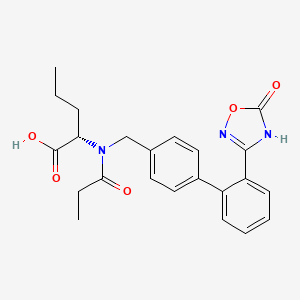![molecular formula C28H24N10O7S2 B10770996 6-[(2,4-Diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B10770996.png)
6-[(2,4-Diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 1, identified by the PubMed ID 24930776, is a synthetic organic molecule that inhibits the co-stimulatory protein-protein interaction between the tumour necrosis factor receptor OX40 and the endogenous OX-40 ligand. This interaction is a promising therapeutic target for immunomodulation, and compound 1 has shown partial agonist activity at OX40 .
Preparation Methods
The synthetic routes and reaction conditions for compound 1 are not explicitly detailed in the available literature. it is known that compound 1 is a small-molecule inhibitor, suggesting that its synthesis likely involves organic synthesis techniques such as diazotization and sulfonation reactions . Industrial production methods would typically involve large-scale synthesis using similar organic reactions, optimized for yield and purity.
Chemical Reactions Analysis
Compound 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminium hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 1 has several scientific research applications, including:
Chemistry: Used as a model compound to study protein-protein interactions and the development of small-molecule inhibitors.
Biology: Investigated for its role in modulating immune responses by inhibiting the OX40-OX-40 ligand interaction.
Medicine: Explored as a potential therapeutic agent for immunomodulation, particularly in autoimmune and inflammatory diseases.
Industry: Potential applications in the development of new drugs and therapeutic agents.
Mechanism of Action
Compound 1 exerts its effects by binding to the tumour necrosis factor receptor OX40, thereby inhibiting the interaction between OX40 and the endogenous OX-40 ligand. This inhibition prevents the co-stimulatory signaling required for T-cell activation and proliferation, leading to immunomodulatory effects. The molecular targets involved include the OX40 receptor and the OX-40 ligand .
Comparison with Similar Compounds
Compound 1 is unique in its ability to inhibit the OX40-OX-40 ligand interaction. Similar compounds include other small-molecule inhibitors of protein-protein interactions, such as:
Compound 2: Another small-molecule inhibitor targeting a different protein-protein interaction.
Compound 3: A small-molecule inhibitor with a similar mechanism of action but targeting a different receptor.
The uniqueness of compound 1 lies in its specific targeting of the OX40-OX-40 ligand interaction, which is a promising therapeutic target for immunomodulation .
Properties
Molecular Formula |
C28H24N10O7S2 |
|---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C28H24N10O7S2/c29-15-2-6-22(20(31)10-15)35-33-17-4-1-14-9-26(47(43,44)45)27(28(39)19(14)12-17)38-34-18-5-8-24(25(13-18)46(40,41)42)37-36-23-7-3-16(30)11-21(23)32/h1-13,39H,29-32H2,(H,40,41,42)(H,43,44,45) |
InChI Key |
ADRMADAIKSWNOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)O)N=NC3=CC(=C(C=C3)N=NC4=C(C=C(C=C4)N)N)S(=O)(=O)O)O)N=NC5=C(C=C(C=C5)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-Amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate](/img/structure/B10770930.png)
![3-[3-(2-aminoethyl)-1H-indol-1-yl]-4-(5-chloro-1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B10770943.png)
![4-[7-Bromo-1-[(2,5-difluorophenyl)methyl]benzimidazol-5-yl]sulfonyl-5-methylsulfanylthiophene-2-carboximidamide](/img/structure/B10770949.png)
![Methyl 9-(4-bromo-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10770953.png)
![N-cyclopropyl-3-fluoro-4-methyl-5-[3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl]benzamide](/img/structure/B10770959.png)


![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-6-(2-pyridin-2-ylethylcarbamoyloxy)-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B10770986.png)
![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B10770991.png)
![1-[1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidin-4-yl]-3H-indol-2-one](/img/structure/B10770995.png)
![[14C]Mtep](/img/structure/B10771002.png)
